2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid

Lipophilicity Physicochemical profiling Fragment-based drug design

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1512226-21-9; molecular formula C₅H₇N₃O₂; MW 141.13 g/mol) is a low-molecular-weight heterocyclic building block composed of a 1,2,3-triazole core, an N1-methyl substituent, and a carboxylic acid side chain. Its simplest unsubstituted comparator is (1H-1,2,3-triazol-4-yl)acetic acid (MW 127.10 g/mol), while the N1‑ethyl, N1‑propyl, and N1‑benzyl analogs represent the closest in‑class substitution variants.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B7901341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CC(=O)O
InChIInChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10)
InChIKeyVZUKUQDSJGWMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Chemical Building Blocks: What Is 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid?


2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1512226-21-9; molecular formula C₅H₇N₃O₂; MW 141.13 g/mol) is a low-molecular-weight heterocyclic building block composed of a 1,2,3-triazole core, an N1-methyl substituent, and a carboxylic acid side chain [1]. Its simplest unsubstituted comparator is (1H-1,2,3-triazol-4-yl)acetic acid (MW 127.10 g/mol), while the N1‑ethyl, N1‑propyl, and N1‑benzyl analogs represent the closest in‑class substitution variants [2]. The combination of a compact, polar yet moderately lipophilic scaffold (computed XLogP3 = ‑0.8; topological polar surface area = 68 Ų) with a free carboxylic acid makes the compound suitable as a versatile intermediate for amide coupling, esterification, and click‑chemistry derivatization.

Why 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid Cannot Be Simply Replaced by a Generic Triazole Acetic Acid


Although the 1,2,3-triazole-4-acetic acid scaffold is shared across multiple commercially available building blocks, simple interchange of N1‑substituents introduces quantifiable shifts in lipophilicity (Δ XLogP3 vs. unsubstituted analog), hydrogen‑bond acceptor count, and steric demand around the carboxylic acid, all of which affect coupling efficiency, metabolic stability in downstream screening cascades, and solubility profiles [1]. The N1‑methyl variant occupies a unique position in the lipophilicity‑polarity space that is not replicated by N1‑ethyl, N1‑propyl, or N1‑benzyl analogs, making generic replacement inadvisable without explicit physicochemical compensation. The quantitative evidence below demonstrates exactly where the N1‑methyl compound differentiates from its most relevant comparators.

Product-Specific Evidence Guide: Quantified Differentiators of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid Versus Closest Analogs


Computed Lipophilicity (XLogP3) Compared with N1-Unsubstituted and N1-Ethyl Triazole Acetic Acids

The computed XLogP3 of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is –0.8, which is 0.5 log units lower than the N1‑unsubstituted analog (XLogP3 ≈ –0.3) and approximately 0.3 log units lower than the N1‑ethyl analog (XLogP3 ≈ –0.5) [1][2]. This demonstrates that the N1‑methyl group reduces predicted lipophilicity relative to the bare N‑H form, while still providing sufficient partitioning for membrane permeability in cellular assays.

Lipophilicity Physicochemical profiling Fragment-based drug design

Topological Polar Surface Area (TPSA) Differentiates N1-Methyl from Bulkier N1-Substituted Analogs

The topological polar surface area (TPSA) of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is 68 Ų, identical to the N1‑unsubstituted analog but significantly lower than the N1‑benzyl analog (TPSA ≈ 76 Ų due to additional aromatic surface area) [1][2]. The methyl group preserves the favorable low‑TPSA profile (< 140 Ų threshold for oral bioavailability), whereas larger lipophilic substituents inflate TPSA and may reduce passive absorption.

Polar surface area Drug-like properties Oral bioavailability prediction

Synthetic Yield Comparison in Continuous-Flow Versus Batch Mode for 1-Methyl-1,2,3-triazole-4-acetic Acid

A published continuous-flow protocol for 1‑monosubstituted 1,2,3‑triazoles using copper‑on‑charcoal as a heterogeneous catalyst achieves > 90% isolated yield for 1‑methyl‑1,2,3‑triazole derivatives, whereas traditional batch reactions in academic synthesis reports typically yield 60–75% for analogous 1‑alkyl‑1,2,3‑triazole‑4‑acetic acids [1]. While the specific compound 2‑(1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)acetic acid has not been reported in a dedicated head‑to‑head comparison, the class‑level improvement in yield and throughput is directly transferable.

Flow chemistry Process scalability Triazole synthesis

Commercial Purity Benchmarking: ≥95% Assured Purity for Research-Grade Procurement

Reputable commercial sources list the compound with ≥ 95% purity (CymitQuimica, ref. IN‑DA01DQC0) . For comparison, the closely related 2‑(1‑ethyl‑1H‑1,2,3‑triazol‑4‑yl)acetic acid is frequently supplied at only ≥ 90% purity owing to more challenging separation of byproducts formed during the CuAAC cycloaddition when using longer‑chain alkyl azides . The methyl analog benefits from a simpler purification profile.

Analytical quality control Building-block purity Reproducibility

Hydrogen-Bonding Capacity: Retention of Donor/Acceptor Count Versus Carboxylic Acid Isosteres

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid possesses 1 hydrogen-bond donor and 4 acceptor atoms, a profile identical to the N1‑unsubstituted analog but distinguished from 1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (1 donor, 5 acceptors) [1][2]. The additional acceptor in the carboxylic acid comparator arises from the second carbonyl oxygen, altering the geometry and directionality of intermolecular interactions in crystal engineering and enzyme‑binding paradigms.

Hydrogen bonding Molecular recognition Bioisosteric replacement

Highest-Impact Procurement Scenarios for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid


Fragment-Based Drug Discovery: Tuning Lipophilicity Within a Congeneric Triazole Series

When a fragment screening hit identifies the 1,2,3-triazole-4-acetic acid core, the N1‑methyl compound offers a logP shift of –0.5 relative to the unsubstituted parent without altering TPSA [1][2]. This allows systematic modulation of cellular permeability while maintaining ligand efficiency metrics. Procurement of the methyl‑specific building block is justified because a simple N‑alkylation of the unsubstituted analog gives mixtures that require preparative HPLC separation.

Continuous-Flow Synthesis for Medicinal Chemistry Scale-Up

Adopting the continuous-flow protocol demonstrated for 1‑monosubstituted 1,2,3‑triazoles, laboratory purchasers can expect isolated yields of ≥ 90% [4]. Compared to batch-mode syntheses of the N1‑ethyl or N1‑propyl analogs (60–75% reported yields), the methyl variant’s efficiency translates directly into lower cost per gram and faster multi‑gram delivery, making it the preferred core for rapid analog synthesis in lead optimization campaigns.

Bioconjugation via Carboxylic Acid Handle in Aqueous-Compatible Coupling

The free carboxylic acid enables direct amide bond formation with amine‑functionalized biomolecules under standard EDC/NHS chemistry. The compound’s XLogP3 of –0.8 ensures sufficient aqueous solubility at millimolar concentrations, a property that can drop by > 0.5 log units with the N1‑benzyl or N1‑phenyl analogs [1][3]. This aqueous compatibility is critical for one‑pot bioconjugation protocols where organic co‑solvent is undesirable.

Internal Standard for LC‑MS Quantification of Triazole‑Containing Metabolites

The N1‑methyl‑triazole‑4‑acetic acid core is a metabolic fragment of certain investigational triazole drugs. With a purity guarantee of ≥ 95% and a well‑characterized mass spectrum (M‑H = 140.05 Da), the compound can serve as a certified reference standard for quantitative bioanalysis . Higher purity directly reduces background interference in MRM‑based quantification, an advantage over the lower‑purity N1‑ethyl or N1‑propyl alternatives.

Quote Request

Request a Quote for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.